Tridecylbenzene

Description

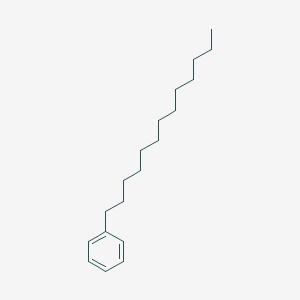

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUKOYZUCWLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040784 | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB] | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

654.8 °F at 760 mmHg (USCG, 1999), 346 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999) | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylate 215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6K14656YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical and Physical Properties

Tridecylbenzene is a colorless to light yellow liquid with a characteristic odor. ontosight.ai Its properties are largely determined by the presence of the long alkyl chain and the aromatic benzene (B151609) ring.

| Property | Value |

| Molecular Formula | C19H32 |

| Molecular Weight | 260.46 g/mol |

| Melting Point | 10 °C (50 °F) |

| Boiling Point | 346 °C (655 °F) |

| Density | 0.881 g/mL |

| Flash Point | >112 °C (>234 °F) |

| Water Solubility | Insoluble |

| LogP (Octanol-Water Partition Coefficient) | 9.36 |

Data sourced from multiple references. nih.govaccustandard.comaksci.comstenutz.euchemdad.comavantorsciences.com

Synthesis and Manufacturing

The primary method for producing linear alkylbenzenes, including tridecylbenzene, is through the Friedel-Crafts alkylation of benzene (B151609). nih.gov This process typically involves two main steps:

Dehydrogenation of n-paraffins: Linear alkanes (paraffins) with the desired chain length (in this case, C13) are catalytically dehydrogenated to form the corresponding linear olefins (tridecene). echem-eg.comresearchgate.net

Alkylation of benzene: The resulting olefins are then reacted with benzene in the presence of a catalyst to form linear alkylbenzene. echem-eg.comresearchgate.net

Historically, hydrogen fluoride (B91410) (HF) has been a common catalyst for the alkylation step. researchgate.net However, due to environmental and safety concerns associated with HF, solid acid catalysts, such as zeolites, are being increasingly explored and implemented. researchgate.net

Industrial and Commercial Applications

The predominant use of tridecylbenzene is as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS). ontosight.ainih.gov The process involves the sulfonation of the benzene (B151609) ring of this compound. researchgate.net The resulting sodium this compound sulfonate is an anionic surfactant with excellent detergent properties, making it a key component in a wide range of cleaning products, including laundry detergents and household cleaners. ontosight.airedox.com

Beyond its role in detergents, this compound and its derivatives find applications in other areas:

Lubricants: The chemical structure of this compound provides friction-reducing properties, making it useful in the formulation of lubricants. ontosight.aicymitquimica.com

Personal Care Products: Due to their surfactant properties, derivatives of this compound may be found in products like shampoos and body washes. ontosight.aiontosight.ai

Industrial Cleaners: The effectiveness of LAS in breaking down oils and grease makes them valuable in industrial cleaning solutions. ontosight.ai

Environmental Considerations

Alkylation Reactions in this compound Synthesis

The core of this compound production lies in the alkylation of benzene (B151609) with a C13 olefin, typically 1-tridecene. This reaction is a classic example of electrophilic aromatic substitution. mt.com

Friedel-Crafts Alkylation Mechanisms and Catalysis

The traditional and widely practiced method for synthesizing this compound is through Friedel-Crafts alkylation. pressbooks.pub This reaction involves the electrophilic attack of a carbocation, generated from the alkylating agent (tridecene), on the benzene ring. mt.com

The mechanism proceeds in several steps:

Formation of the Electrophile: In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF), the alkene (tridecene) is protonated to form a secondary carbocation. mt.compressbooks.pub

Electrophilic Attack: The carbocation then attacks the electron-rich benzene ring, leading to the formation of a non-aromatic carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base in the reaction mixture removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. mt.com

Homogeneous catalysts like HF and AlCl₃ have been historically used in commercial LAB production. tandfonline.com However, their corrosive nature and the environmental concerns associated with their use have driven the search for safer and more sustainable alternatives. tandfonline.com

Zeolite-Catalyzed Alkylation for this compound Production

In recent years, solid acid catalysts, particularly zeolites, have emerged as a promising alternative to traditional liquid acid catalysts for linear alkylbenzene synthesis. researchgate.netmdpi.com Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape selectivity and strong acid sites. mdpi.commdpi.com

Large-pore zeolites such as HY, H-mordenite (H-MOR), and H-beta (H-BEA) have been extensively studied for the alkylation of benzene with long-chain olefins. researchgate.netmdpi.com The use of HY zeolite has shown high selectivity (97–98%) towards the desired linear alkylbenzene product. mdpi.com The catalytic activity of HY zeolite is dependent on its Si/Al ratio, which influences the number of acid sites. mdpi.com

The advantages of using zeolite catalysts include:

Reduced Corrosion: Being solid materials, they are less corrosive than HF and AlCl₃.

Easier Separation: They can be easily separated from the reaction mixture by filtration.

Regeneration: Deactivated catalysts can often be regenerated and reused.

Shape Selectivity: The pore structure of zeolites can influence the product distribution, favoring the formation of specific isomers. mdpi.com

However, challenges such as catalyst deactivation due to coke formation remain an area of active research. researchgate.net

Emerging Catalytic Systems in Alkylbenzene Synthesis

The quest for more efficient, selective, and environmentally benign catalytic systems continues to drive innovation in alkylbenzene synthesis. Some of the emerging catalytic systems include:

Mesoporous Materials: Materials like MCM-41 and SBA-15, which possess larger pore diameters than traditional zeolites, are being explored to overcome diffusion limitations associated with long-chain olefins. mdpi.com

Niobic Acid: This solid Brønsted acid catalyst has been investigated for the synthesis of linear alkylbenzenes through a novel pathway involving the Diels-Alder cycloaddition of furan (B31954) (potentially biomass-derived) with linear alkenes, followed by dehydration. tandfonline.com

Transition Metal Catalysts: A nickel-based catalyst system has been developed for the anti-Markovnikov hydroarylation of terminal alkenes with arenes, producing linear alkylbenzenes in high yields (85–96%) and with high linearity (approximately 50:1 linear to branched selectivity). acs.org This one-step process offers a significant advantage over traditional multi-step methods. acs.org

| Catalyst Type | Key Features | Advantages | Challenges |

| Friedel-Crafts (HF, AlCl₃) | Homogeneous Lewis acids | High activity | Corrosive, environmental concerns, difficult to separate |

| Zeolites (HY, H-MOR) | Solid acids, shape-selective | Non-corrosive, easy separation, regenerable | Catalyst deactivation by coking |

| Mesoporous Materials | Larger pore diameters | Improved diffusion for long-chain olefins | Lower acidity compared to some zeolites |

| Niobic Acid | Solid Brønsted acid | Potential for using bio-based feedstock | Novel reaction pathway, requires further development |

| Nickel-based catalyst | Transition metal catalyst | High yield and selectivity for linear product, one-step reaction | Catalyst lifetime and functional group tolerance |

Feedstock Selection and Purity Considerations in this compound Production

The primary feedstocks for this compound production are benzene and tridecene. The quality and purity of these raw materials are critical for ensuring high product yield and minimizing the formation of undesirable byproducts.

Benzene: Benzene is a fundamental aromatic compound and a key raw material in the chemical industry. researchgate.net Its purity is crucial, as contaminants can interfere with the catalyst and lead to side reactions.

Tridecene: This C13 olefin is typically a linear α-olefin (1-tridecene). The linearity of the olefin is paramount for producing linear alkylbenzenes, which are more biodegradable than their branched counterparts. acs.org The feedstock may be a mixture of C10-C14 linear olefins. aiche.org The presence of dienes in the olefin feedstock can lead to the formation of heavy alkylates and contribute to catalyst deactivation. researchgate.netresearchgate.net Therefore, a hydrogenation step is often included to convert dienes to mono-olefins before the alkylation reaction. researchgate.netresearchgate.net The presence of even trace amounts of oxygenated organic compounds in the feedstock can significantly decrease the lifetime of zeolite catalysts. researchgate.net

Reaction Engineering and Process Intensification in this compound Manufacturing

Optimizing the reaction conditions and reactor design is essential for efficient and cost-effective this compound production. Key parameters that are controlled include temperature, pressure, and the molar ratio of benzene to olefin.

Process intensification strategies aim to develop more efficient and sustainable chemical processes. numberanalytics.com In the context of alkylbenzene production, this can involve:

Reactive Distillation: Combining the reaction and separation steps in a single unit can improve efficiency and reduce capital costs. numberanalytics.com

Microreactors: These small-scale reactors offer improved heat and mass transfer, leading to faster reaction times and enhanced safety. numberanalytics.com

Falling Film Reactors: These are commonly used for the subsequent sulfonation of linear alkylbenzenes to produce LAS. researchgate.netacs.org Modeling and simulation of these reactors are crucial for optimizing their performance. researchgate.net

Mathematical modeling of the entire process, from alkane dehydrogenation to alkylation, can help in improving selectivity by, for example, suppressing catalyst deactivation. researchgate.net

Impurity Profiling and Separation Strategies in this compound Synthesis

The product stream from the alkylation reactor is a mixture containing the desired this compound, unreacted benzene, and various impurities. A comprehensive understanding of the impurity profile is necessary for developing effective separation strategies.

Common impurities include:

Dialkylbenzenes: Formed from the polyalkylation of the benzene ring. libretexts.org

Heavy Alkylates: High molecular weight byproducts.

Light Alkylates: Low molecular weight byproducts.

Tetralins and Sulfones: These can form during the subsequent sulfonation step. researchgate.net

Separation is typically achieved through distillation. Unreacted benzene is recovered and recycled back to the alkylation reactor. The this compound product is then separated from the heavy and light alkylates. Post-synthesis purification steps can also include:

Dealcoholization: If alcohols are present as impurities, they can be removed by vacuum distillation.

Neutralization: Washing with a basic solution, such as sodium bicarbonate, can remove residual acidic catalysts.

Drying: The use of drying agents like anhydrous sodium sulfate (B86663) can remove any remaining moisture.

Isomer Distribution Control in this compound Synthesis

A critical aspect of this compound synthesis is the control of isomer distribution. The position of the phenyl group on the tridecyl chain significantly influences the properties of the final product and its derivatives. The formation of various isomers is a known challenge in Friedel-Crafts alkylation reactions due to potential carbocation rearrangements. libretexts.org

Research has focused on developing catalytic systems that can direct the alkylation to specific positions on the alkyl chain. The use of specific catalysts can influence the formation of different isomers. For example, certain zeolite catalysts, like UZM-8, MWW, BEA, and others, have been investigated for their ability to produce a high 2-phenyl isomer content in linear alkylbenzene synthesis. google.com The control of the 2-phenyl isomer content can also be managed by adjusting the water concentration in the feed or process stream when using a dual-component catalyst system. google.com One component of this catalyst system aims for a lower 2-phenyl isomer content, while the second component promotes a higher 2-phenyl isomer content. google.com

Recent advancements have explored the use of specialized ligands in catalyst design to block certain reaction sites and favor the formation of a specific isomer. For instance, the development of an iridium catalyst with a "roof-like" ligand has shown success in the selective synthesis of meta isomers in other aromatic compounds, a strategy that could potentially be adapted for this compound synthesis. riken.jp This approach mimics the precision of enzymatic reactions to guide the synthesis towards the desired isomer, which can obviate the need for costly separation procedures. riken.jp The ability to control the stereochemistry of the product is also influenced by the catalyst's isomeric distribution and the nature of the prochiral comonomer. unibo.it

Table 1: Factors Influencing Isomer Distribution in Alkylbenzene Synthesis

| Factor | Description | Potential Impact on this compound Synthesis |

| Catalyst Type | The choice of catalyst, such as traditional Lewis acids or solid acid catalysts like zeolites, can significantly affect isomer distribution. google.com | Zeolite catalysts can be tailored to favor the formation of specific isomers, such as the 2-phenyl isomer. google.com |

| Catalyst Ligand | Specialized ligands can be designed to sterically hinder certain reaction pathways, leading to higher selectivity for a particular isomer. riken.jp | A catalyst with a specifically designed ligand could potentially direct the alkylation to the desired position on the tridecyl chain. riken.jp |

| Reaction Conditions | Parameters such as temperature, pressure, and solvent can influence the reaction kinetics and the relative rates of formation of different isomers. arborpharmchem.com | Optimization of these conditions can help maximize the yield of the desired this compound isomer. arborpharmchem.com |

| Feedstock Purity | The presence of impurities in the benzene or tridecene feedstock can lead to side reactions and the formation of undesired isomers. | High-purity reactants are essential for achieving a clean reaction profile and a more controlled isomer distribution. |

| Water Concentration | In some catalytic systems, the concentration of water in the reaction mixture can be used to control the isomer content of the final product. google.com | Precise control of water content could be a tool to fine-tune the isomer ratio in this compound production. google.com |

Advanced Separation Techniques for this compound Purification

Following the synthesis of this compound, the crude reaction mixture contains the desired product along with unreacted starting materials, catalyst residues, and various isomers. Therefore, effective purification is essential to obtain this compound of the required purity for its intended applications. Several advanced separation techniques are employed for this purpose.

Distillation is a fundamental technique for separating components with different boiling points. sparkl.mesavemyexams.com Simple distillation can be used to remove volatile components, while fractional distillation is more effective for separating liquids with close boiling points, such as the different isomers of this compound. savemyexams.comuomustansiriyah.edu.iq In an industrial setting, continuous distillation processes are often used to enhance efficiency.

Chromatography offers a high degree of separation based on the differential partitioning of components between a stationary phase and a mobile phase. sparkl.mefunaab.edu.ng Techniques like column chromatography and gas chromatography (GC) are powerful tools for separating isomers and purifying this compound on a laboratory scale. sparkl.mersc.org High-performance liquid chromatography (HPLC) is another valuable technique for the separation of non-volatile substances. gd3services.com

Solvent extraction , also known as liquid-liquid extraction, is a method that separates compounds based on their different solubilities in two immiscible liquid phases. uomustansiriyah.edu.iqfunaab.edu.ng This technique can be used to remove impurities from the crude this compound product. For instance, an alkyl-substituted benzene can be used as a solvent to extract organic isocyanates from crude reaction mixtures. google.com

Membrane separation is an energy-efficient technology that separates components based on their size and shape using a semi-permeable membrane. This technique is particularly useful for separations that are difficult to achieve through thermal methods and is gaining importance in various industrial processes, including wastewater treatment.

Table 2: Comparison of Separation Techniques for this compound Purification

| Technique | Principle of Separation | Applicability to this compound Purification |

| Fractional Distillation | Difference in boiling points of the components. savemyexams.comuomustansiriyah.edu.iq | Effective for separating this compound isomers from each other and from other components in the reaction mixture. uomustansiriyah.edu.iq |

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. sparkl.me | High-resolution separation of volatile compounds, suitable for analyzing isomer distribution and for small-scale purification. sparkl.me |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. gd3services.com | Suitable for the separation of non-volatile and high molecular weight compounds, including this compound isomers. gd3services.com |

| Solvent Extraction | Differential solubility of components in two immiscible liquid phases. uomustansiriyah.edu.iqfunaab.edu.ng | Useful for removing specific impurities from the crude product by selecting an appropriate solvent system. funaab.edu.nggoogle.com |

| Membrane Separation | Selective permeation of components through a semi-permeable membrane based on size and shape. | An emerging, energy-efficient technology that could be applied for the purification of this compound, particularly in large-scale operations. |

Aromatic Substitution Reactions of the Benzene Ring in this compound

Electrophilic Aromatic Substitution Dynamics

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The tridecyl group, being an alkyl substituent, influences both the rate and the regioselectivity of these reactions.

Alkyl groups are known to be activating, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. uoanbar.edu.iq This activation stems from the electron-donating inductive effect of the alkyl group, which enriches the electron density of the benzene ring, making it a more potent nucleophile. uoanbar.edu.iq The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The tridecyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. uoanbar.edu.iq This directing effect is a consequence of the stability of the arenium ion intermediate. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the tridecyl group. The alkyl group stabilizes this adjacent positive charge, lowering the activation energy for the formation of these intermediates compared to attack at the meta position. uoanbar.edu.iq

However, the bulky nature of the long tridecyl chain introduces steric hindrance, which can significantly affect the ratio of ortho to para products. The large size of the group can impede the approach of the electrophile to the nearby ortho positions. Consequently, the para position is often favored, leading to a higher yield of the para-substituted product. This effect is more pronounced with larger electrophiles.

A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation, where an acyl group is introduced onto the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). savemyexams.com For this compound, this reaction would be expected to yield a mixture of ortho- and para-tridecyl-substituted ketones, with the para isomer likely being the major product due to reduced steric hindrance.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-4-tridecylbenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-tridecylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 4-Tridecylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Tridecylphenyl)ketone |

Note: The para isomer is generally favored due to steric hindrance at the ortho positions.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is highly unfavorable under typical conditions. wikipedia.org This type of reaction, where a nucleophile displaces a leaving group on the ring, generally requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack. wikipedia.orgphiladelphia.edu.jo These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. philadelphia.edu.jo

The tridecyl group is an electron-donating group, which increases the electron density of the aromatic ring. uoanbar.edu.iq This deactivates the ring toward attack by electron-rich nucleophiles. wikipedia.org For a nucleophilic substitution to occur on this compound, it would typically require extremely harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate. philadelphia.edu.jolibretexts.org

Oxidative Degradation Mechanisms of this compound

Thermal Oxidation Pathways

The thermal oxidation of this compound proceeds through a free-radical autoxidation mechanism, particularly at elevated temperatures. odourobservatory.org The process is initiated by the homolytic cleavage of a carbon-hydrogen bond to form a radical. The C-H bonds at the benzylic position (the carbon atom of the alkyl chain attached directly to the benzene ring) are the most susceptible to this cleavage because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgwordpress.com

The key steps in the chain reaction are:

Initiation: Formation of a tridecylbenzyl radical through thermal energy.

Propagation: The tridecylbenzyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, generating a hydroperoxide (ROOH) and a new tridecylbenzyl radical, which continues the chain. researchgate.net

The degradation can lead to a complex mixture of products. The alkoxyl radical can undergo further reactions, such as β-scission, which involves the cleavage of C-C bonds, breaking down the long alkyl chain and forming products like ketones (e.g., acetophenone (B1666503) derivatives) and smaller alkyl radicals. wordpress.com Prolonged oxidation can ultimately lead to the formation of benzoic acid. libretexts.org

Photo-oxidative Degradation Processes

In the presence of light, particularly UV radiation, and oxygen, this compound can undergo photo-oxidative degradation. edpsciences.org This process is relevant to the environmental fate of alkylbenzenes. The aromatic ring can absorb UV light, leading to an excited state that can initiate radical reactions.

The degradation can be accelerated by photosensitizers, which absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen. tshe.org The highly reactive hydroxyl radical can attack both the alkyl side chain and the aromatic ring. tshe.org Attack on the benzylic position of the alkyl chain initiates a radical oxidation process similar to thermal oxidation, leading to the formation of hydroperoxides, alcohols, and ketones. researchgate.netedpsciences.org Attack on the aromatic ring can result in hydroxylation and eventual ring-opening, breaking down the molecule into smaller, non-aromatic compounds like carboxylic acids. tshe.org

Catalytic Oxidation Studies

The oxidation of this compound can be controlled and accelerated using catalysts. acs.org Transition metal complexes, particularly those of cobalt, manganese, and iron, are effective catalysts for the liquid-phase oxidation of alkylbenzenes. acs.orgrsc.orgrsc.org These catalysts typically function by facilitating the decomposition of hydroperoxide intermediates. The metal ions cycle between different oxidation states, catalytically breaking down ROOH to generate the free radicals (RO•, ROO•) that propagate the oxidation chain. rsc.org

Table 2: Catalysts in Alkylbenzene Oxidation

| Catalyst Type | Example(s) | Role in Oxidation Mechanism |

|---|---|---|

| Transition Metal Salts | Co, Mn, Fe salts | Catalyze decomposition of hydroperoxides to generate radicals. rsc.org |

| Metal Nanoparticles | Pt, Pd on supports | Provide active sites for oxidation, enhance reaction rates. mdpi.com |

| Zeolites | ZSM-5, Al-PILCs | Shape-selective catalysis, provide acidic sites. mdpi.comscielo.br |

The use of solid catalysts, such as metal nanoparticles supported on materials like zeolites (e.g., ZSM-5) or pillared clays, has also been explored. mdpi.comscielo.br These heterogeneous catalysts offer advantages in terms of separation and reusability. The porous structure and acidic properties of supports like zeolites can influence the selectivity of the oxidation reaction by controlling reactant diffusion and stabilizing intermediates. mdpi.com Research in this area aims to develop efficient and selective processes for converting alkylbenzenes into valuable oxygenated chemicals or for their complete degradation in environmental applications. whiterose.ac.ukresearchgate.netineosopen.org

Hydrocarbon Chain Reactivity and Functionalization in this compound

The tridecyl group attached to the benzene ring is not uniformly reactive. The position of the carbon atom relative to the aromatic ring significantly influences its chemical behavior, with the benzylic position being the most notable for its heightened reactivity.

Selective Functionalization of the Tridecyl Moiety

Functionalizing the tridecyl group with precision is a key challenge in synthetic chemistry. The inherent reactivity of the benzylic position makes it the most straightforward site for modification.

The oxidation of the side chain to a carboxylic acid is a prime example of selective functionalization at the benzylic position. libretexts.org However, modern catalysis is opening new pathways for modifying other, less reactive C(sp³)-H bonds. The combination of photoredox and nickel catalysis has emerged as a potent method for the selective functionalization of C(sp³)-H bonds, which could potentially be applied to various positions on the tridecyl chain. sioc-journal.cn Similarly, iridium-catalyzed reactions have been noted for achieving terminal-selective functionalization of alkyl chains. sci-hub.se These advanced methods offer the potential to overcome the challenge of selectively modifying positions other than the benzylic carbon.

Table 2: Approaches for Selective Functionalization of the Tridecyl Moiety

| Functionalization Target | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| Benzylic Position | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid libretexts.org |

| Benzylic Position | Halogenation | Radical halogenating agents (e.g., NBS) | Halide libretexts.org |

| Terminal Position | C-H Functionalization | Specialized transition-metal catalysts (e.g., Iridium-based) | Various (catalyst-dependent) sci-hub.se |

| General C(sp³)-H Bonds | Cross-Coupling | Photoredox/Nickel dual catalysis | Various (catalyst-dependent) sioc-journal.cn |

Acid-Base Interactions and Complex Formation with this compound

As an aromatic hydrocarbon, this compound is a relatively non-polar compound with no significant intrinsic acidic or basic properties. However, it participates in important acid-base reactions where the benzene ring acts as a Lewis base, and it can form complexes, particularly during its synthesis.

The primary acid-base interactions involving this compound are central to its industrial production and application:

Friedel-Crafts Alkylation : The synthesis of this compound involves the reaction of benzene with a tridecene or chlorinated tridecane (B166401) source. nih.gov This reaction is catalyzed by a strong acid, such as hydrogen fluoride (HF) or a Lewis acid like aluminum chloride (AlCl₃). nih.govscribd.com In this process, the pi-electron system of the benzene ring acts as a Lewis base, attacking the electrophilic carbocation generated from the alkyl source. nih.govscribd.com The aluminum chloride catalyst is known to form a catalyst complex during this process. nih.gov

Sulfonation : The most significant industrial reaction of this compound is sulfonation to produce this compound sulfonic acid, the precursor to linear alkylbenzene sulfonate (LAS) detergents. nih.govcleaninginstitute.org This is an electrophilic aromatic substitution where the benzene ring (Lewis base) attacks the strong electrophile sulfur trioxide (SO₃). scribd.cominchem.org The resulting sulfonic acid can then be neutralized with a base, such as an ethanolamine, to form the corresponding salt. google.com

Reaction with Strong Bases : Aromatic hydrocarbons like this compound can react exothermically with strong bases. nih.govnoaa.gov

While this compound itself does not readily form complexes in typical conditions, its sulfonated derivative, LAS, is known to form complexes with the metal ions responsible for water hardness (e.g., Ca²⁺, Mg²⁺), which can impact its performance as a surfactant. scribd.com

Table 3: Acid-Base and Complexation Interactions of this compound

| Interaction Type | Reacting Partner | Context / Reaction | Role of this compound |

|---|---|---|---|

| Lewis Acid-Base | Alkyl Carbocation / AlCl₃ or HF | Friedel-Crafts Alkylation (Synthesis) | Lewis Base nih.govscribd.com |

| Lewis Acid-Base | Sulfur Trioxide (SO₃) | Electrophilic Aromatic Sulfonation | Lewis Base scribd.cominchem.org |

| Exothermic Reaction | Strong Bases | General Reactivity | Aromatic Hydrocarbon nih.govnoaa.gov |

| Complex Formation | Aluminum Chloride (AlCl₃) | Synthesis | Formation of catalyst complex nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

1H and 13C NMR Techniques in this compound Analysis

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in the analysis of this compound. researchgate.net For a linear this compound isomer, such as 1-phenyltridecane, the spectra exhibit characteristic signals corresponding to the aromatic and aliphatic portions of the molecule.

¹H NMR: In the proton NMR spectrum of 1-phenyltridecane, the aromatic protons on the benzene ring typically appear as a complex multiplet in the downfield region (δ 7.1-7.3 ppm). The protons of the methylene (B1212753) group attached directly to the benzene ring (benzylic protons) resonate around δ 2.6 ppm as a triplet. The other methylene groups in the long alkyl chain produce a large, overlapping signal around δ 1.2-1.6 ppm, while the terminal methyl group appears as a triplet in the most upfield region, typically around δ 0.9 ppm. guidechem.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. researchgate.net The aromatic carbons show signals in the δ 125-143 ppm range. The carbon of the methyl group at the end of the alkyl chain is found at approximately δ 14 ppm, while the numerous methylene carbons of the chain appear between δ 22-32 ppm. The benzylic carbon atom attached to the phenyl group is typically observed around δ 36 ppm. guidechem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Phenyltridecane (Note: Chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.10 - 7.30 (m) | 125.0 - 129.0 |

| Quaternary Aromatic C | - | ~143.0 |

| Benzylic CH₂ | ~2.60 (t) | ~36.0 |

| Alkyl Chain CH₂ | 1.20 - 1.60 (m) | 22.0 - 32.0 |

| Terminal CH₃ | ~0.90 (t) | ~14.0 |

Advanced NMR Techniques (e.g., 2D NMR) for Isomer Differentiation

Commercial this compound is often a complex mixture of isomers, where the phenyl group is attached at different positions along the tridecyl chain (e.g., 2-phenyltridecane, 3-phenyltridecane, etc.). Differentiating these positional isomers using 1D NMR alone can be challenging due to significant signal overlap, especially in the aliphatic region. magritek.com

Advanced two-dimensional (2D) NMR techniques are invaluable for this purpose. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. By revealing which protons are adjacent to each other, it allows for the tracing of the connectivity along the alkyl chain and helps to pinpoint the attachment point of the benzene ring. For instance, the unique splitting pattern and correlations of the methine proton (CH) at the point of phenyl substitution would be clearly distinguishable from the methylene (CH₂) protons in other isomers. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). It helps to resolve the heavily overlapped proton and carbon signals by spreading them across a second dimension. wikipedia.org By matching each proton to its attached carbon, HSQC can definitively assign the signals for the methine proton and carbon at the substitution site, confirming the isomeric structure. wikipedia.org

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Ionization Techniques for Alkylbenzene Fragmentation Analysis

The method of ionization significantly influences the fragmentation of the molecule. For alkylbenzenes like this compound, Electron Ionization (EI) and Chemical Ionization (CI) are commonly used techniques. scholaris.cacore.ac.uk

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, causing extensive fragmentation. The EI mass spectrum of linear this compound shows a molecular ion peak (M⁺) at m/z 260. researchgate.netnist.gov The most characteristic fragmentation involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant ion at m/z 92 can also be observed. researchgate.netusgs.gov Isoalkylbenzenes produce characteristic ions at m/z 105 and 106. researchgate.net

Chemical Ionization (CI): This is a soft ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak [M+H]⁺. scholaris.cacore.ac.uk This is particularly useful for confirming the molecular weight of the parent compound when the molecular ion peak in EI is weak or absent. scholaris.ca

Table 2: Characteristic Mass Fragments of n-Tridecylbenzene in EI-MS

| m/z Value | Proposed Ion/Fragment | Significance |

| 260 | [C₁₉H₃₂]⁺ | Molecular Ion (M⁺) researchgate.netnist.gov |

| 105 | [C₈H₉]⁺ | Secondary fragmentation product |

| 92 | [C₇H₈]⁺ | Rearrangement product |

| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak researchgate.net |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS can confirm the molecular formula as C₁₉H₃₂, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. researchgate.net This capability is crucial for verifying the identity of the compound and for characterizing unknown impurities in a sample.

Chromatographic Methods for Purity Assessment and Isomer Separation of this compound

Chromatography is an essential technique for separating the components of a mixture. organomation.com For this compound, which often exists as a complex mixture of isomers, chromatographic methods are vital for assessing purity and for separating these closely related compounds. scholaris.ca

Gas Chromatography (GC) is the most common method for the analysis of linear alkylbenzenes (LABs). researchgate.net

Principle: In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compounds between the two phases. organomation.com

Columns: Both packed and capillary columns can be used, with capillary columns offering significantly higher resolution. researchgate.net Common stationary phases for LAB analysis include non-polar phases like SE-30 or SPB-1 and mid-polarity phases like VF-5ms. researchgate.net

Detection: A Flame Ionization Detector (FID) is widely used for quantitative analysis due to its high sensitivity to hydrocarbons. researchgate.netscilit.com Coupling GC with a Mass Spectrometer (GC-MS) provides both separation and definitive identification of the isomers based on their mass spectra. researchgate.netusgs.gov The elution order of LAB isomers on non-polar columns is typically based on their boiling points, with isomers having the phenyl group closer to the center of the alkyl chain eluting earlier than those with the phenyl group towards the end. scholaris.ca

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of this compound derivatives or when GC is not suitable. sielc.com

Principle: HPLC uses a liquid mobile phase and a column packed with small particles (stationary phase) to achieve high-resolution separations. molnar-institute.com Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water), is a common mode for separating organic compounds. sielc.comiteh.ainih.gov The separation of positional isomers can be achieved by carefully optimizing the stationary phase and mobile phase composition. rsc.org

Table 3: Example Gas Chromatography Conditions for Linear Alkylbenzene Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID or MS detector researchgate.net |

| Column | VF-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) researchgate.net |

| Carrier Gas | Helium or Nitrogen researchgate.net |

| Injector Temperature | 285 °C usgs.gov |

| Oven Program | Initial temp 100 °C, ramp to 285 °C at 4 °C/min, hold for 40 min usgs.gov |

| Detector Temperature | 285 °C (for FID) usgs.gov |

| Detection Mode | FID or MS (full scan mode, e.g., m/z 50-500) usgs.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both separation and identification.

Research has demonstrated the successful application of GC and GC-MS for the qualitative and quantitative analysis of linear alkylbenzene (LAB) mixtures, which include this compound. researchgate.net In these studies, various capillary columns are employed to achieve separation of different LAB isomers. The elution order is typically dependent on the length of the alkyl chain, with shorter chains eluting before longer ones. For instance, in a mixture of LABs, the observed elution sequence is decylbenzene, undecylbenzene, dodecylbenzene, and finally, this compound. researchgate.net

The choice of the stationary phase is critical for optimal separation. A study utilized a VF-5ms capillary column, which is a low-polarity phase, to effectively separate LAB isomers. researchgate.net The operating conditions, such as column temperature and detector temperature, are optimized to ensure good resolution and peak shape. For the analysis of LABs including this compound, a column temperature of 180°C has been reported as effective. researchgate.net

GC-MS analysis provides definitive identification of this compound. The mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak and key fragment ions are used for confirmation. For example, GC-MS data available in public databases show characteristic peaks for this compound that can be used for its identification in complex matrices. nih.gov

Table 1: GC-MS Parameters and Findings for this compound Analysis

| Parameter | Value/Finding | Reference |

|---|---|---|

| Instrumentation | GC Varian 3300, GC-MS Varian 3800 | researchgate.net |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | researchgate.net |

| Capillary Column | VF-5ms (low-polarity) | researchgate.net |

| Carrier Gas | Nitrogen (N₂) for GC, Helium (He) for GC-MS | researchgate.net |

| Optimized Temperature | 180°C (Column) | researchgate.net |

| Elution Order | Decylbenzene, Undecylbenzene, Dodecylbenzene, this compound | researchgate.net |

| Detection Limit | 1.2 x 10⁻⁴ Molar | researchgate.net |

| Key MS Peaks (CI-B) | m/z 259, 260, 261, 289 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is well-suited for this compound itself, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing related, less volatile, or more polar compounds, such as its sulfonation products, the linear alkylbenzene sulfonates (LAS). tandfonline.comblackmeditjournal.org The analysis of these derivatives is crucial, as this compound is a primary precursor for their production. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations. In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netiteh.ai The separation of LAS homologs and isomers is achieved by manipulating the mobile phase composition, often using a gradient elution. researchgate.net A typical mobile phase might consist of an aqueous solution, such as sodium perchlorate, and an organic modifier like acetonitrile or methanol. tandfonline.comresearchgate.net

The detection of these compounds is often performed using UV or fluorescence detectors. Fluorescence detection, in particular, offers high sensitivity and selectivity for aromatic compounds like LAS. researchgate.net Studies have shown that HPLC can successfully separate LAS isomers with alkyl chain lengths from 10 to 14 carbons. tandfonline.comblackmeditjournal.org This demonstrates the capability of HPLC to resolve complex mixtures of this compound-related compounds, which is essential for quality control and environmental monitoring. researchgate.net

Table 2: Representative HPLC Conditions for Analysis of this compound-Related Compounds (LAS)

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Stationary Phase | C8 or C18 column | researchgate.netiteh.ai |

| Mobile Phase | Gradient elution with Methanol/Sodium Perchlorate or Acetonitrile/Water | tandfonline.comresearchgate.net |

| Detector | Fluorescence (λex: 225 nm, λem: 290 nm) or UV | researchgate.net |

| Application | Separation of LAS homologs (C10-C14) and isomers | tandfonline.comblackmeditjournal.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound, available in spectral databases like the NIST WebBook and PubChem, displays characteristic absorption bands that confirm its structure. nih.govnist.gov Key features include:

C-H Stretching Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the long tridecyl chain are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

C-H Bending Vibrations: Out-of-plane bending vibrations for the substituted benzene ring appear in the lower frequency region (below 900 cm⁻¹), and their exact position can give clues about the substitution pattern.

Raman spectroscopy offers complementary information. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would clearly show the symmetric ring breathing mode of the benzene ring, which is often a strong and sharp peak. acs.orgnih.gov Studies on a series of n-alkylbenzenes have shown that certain ring-based vibrational modes are largely unaffected by the length of the alkyl chain, serving as consistent markers for the phenyl group. aip.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

| C-H Out-of-Plane Bend | < 900 | IR |

Hyphenated Techniques in Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples containing this compound and its isomers. nih.govchemijournal.com These approaches provide multi-dimensional data, enhancing both separation and identification capabilities. ijnrd.org

GC-MS, as discussed previously, is the most fundamental and widely used hyphenated technique for this purpose. chemijournal.com However, for exceedingly complex mixtures, more advanced techniques are required. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. sepsolve.comnih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC column via a modulator. wikipedia.org This results in a highly structured two-dimensional chromatogram, allowing for the separation of compounds that would co-elute in a single-dimension GC analysis. chemistry-matters.comgcms.cz When coupled with a mass spectrometer (GCxGC-MS), this technique provides unparalleled detail for characterizing complex hydrocarbon mixtures, including various alkylbenzene isomers. nih.gov

Other hyphenated techniques like LC-MS are crucial for analyzing derivatives of this compound, such as LAS, combining the separation power of liquid chromatography with the identification capabilities of mass spectrometry. nih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC and MS robust and sensitive. researchgate.net The integration of multiple techniques, such as LC-UV-MS, can provide orthogonal information (UV absorbance, mass-to-charge ratio) in a single run, greatly increasing the confidence in compound identification. nih.gov

This compound as a Base Stock in Advanced Lubricant Formulations

The industrial lubrication market requires base stocks that offer energy efficiency, high performance, and environmental acceptability. dow.com Synthetic base fluids, including those derived from this compound, are often employed to meet these demanding requirements. dow.comstle.orgpcc.eu this compound's utility as a lubricant base stock stems from its favorable thermal stability and solvency. scribd.com

Tribological Performance of this compound-based Lubricants

Tribology, the science of interacting surfaces in relative motion, is a critical aspect of lubricant performance. Lubricants are essential for reducing friction and wear between moving parts. icm.edu.pl The effectiveness of a lubricant is largely determined by its ability to form a protective film. instru.es

The tribological performance of lubricants can be enhanced with additives. rsc.org For instance, the addition of a small amount of ionic liquids to a base oil can significantly improve the tribological performance of the mixture compared to the neat oil. mdpi.com Research into various lubricant formulations, including those with bio-lubricants and synthetic bases, aims to optimize friction reduction and wear resistance. researchgate.netmdpi.com The coefficient of friction and wear scar diameter are key metrics used to evaluate tribological performance. mdpi.commdpi.com

While specific tribological data for pure this compound-based lubricants is not extensively detailed in the provided search results, the general principles of lubrication science suggest that its performance would be evaluated based on its ability to minimize friction and wear under various load and speed conditions. The formulation of trideylbenzene with performance-enhancing additives would be a key area of research to meet the demands of modern machinery. icm.edu.plmdpi.com

Thermal and Oxidative Stability Mechanisms in this compound Lubricant Systems

A lubricant's performance is significantly influenced by its thermal and oxidative stability. cambridgemillproducts.com High temperatures can trigger thermal degradation, leading to mass loss and thermo-oxidation. maconresearch.com Oxidative degradation is a primary mechanism by which oils deteriorate in service. cambridgemillproducts.com

The thermal stability of a lubricant is largely dependent on the chemical structure of its base stock. cambridgemillproducts.com Synthetic base stocks, such as polyalkylene glycols (PAGs), are known for their high resistance to thermal degradation and oxidation. pcc.eu The oxidative stability of a lubricant can be improved through the use of additives. cambridgemillproducts.com The process of oxidation involves the formation of peroxides and subsequently carbonyls, which can lead to the formation of sludge and deposits. cambridgemillproducts.com

Testing methods like the Rotating Bomb Oxidation Test (RBOT) and thermogravimetric analysis (TGA) are used to evaluate the oxidative and thermal stability of lubricants. cambridgemillproducts.comresearchgate.net Higher onset temperatures in TGA indicate greater thermal stability. researchgate.net For example, studies on biolubricants have shown that chemical modifications can lead to higher decomposition temperatures in both inert and oxidative atmospheres. mdpi.com Eastman Turbo Oil 2197, for instance, demonstrates superior thermal and oxidative stability, which is crucial for demanding applications like aeroderivative turbine engines. eastman.com Given that this compound possesses good thermal stability compared to mineral oils, it serves as a reliable base stock in formulations designed for high-temperature applications. scribd.com

Viscosity Index Improvement and Shear Stability Studies for this compound Formulations

The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. machinerylubrication.com A higher VI is desirable as it indicates a more stable viscosity over a wide temperature range, ensuring a consistent lubricating film. machinerylubrication.comgoogleapis.com Viscosity index improvers, which are typically polymer additives, are used to enhance the VI of lubricants. chempoint.com

Shear stability is another critical property, representing the lubricant's resistance to viscosity loss under mechanical shear. instru.essavantlab.com Viscosity modifiers can be susceptible to shear thinning, where the polymer chains are broken down, leading to a permanent loss in viscosity. savantlab.com The Shear Stability Index (SSI) is a key parameter used to quantify this, with a lower SSI indicating better shear stability. cn-lubricantadditive.com